![molecular formula C16H15F3N4O3 B2416796 4,6-Dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide CAS No. 338975-98-7](/img/structure/B2416796.png)
4,6-Dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide
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Overview
Description
“4,6-Dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide” is a chemical compound with the CAS Number: 338975-98-7 . It has a molecular weight of 368.32 and its IUPAC name is 4,6-dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15F3N4O3/c1-8-7-9(2)21-14(12(8)13(20)24)23-15(25)22-10-3-5-11(6-4-10)26-16(17,18)19/h3-7H,1-2H3,(H2,20,24)(H2,21,22,23,25) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 366.4±42.0 °C at 760 mmHg . The compound is in solid form .Scientific Research Applications
Metabolic Fate in Plants
- Metabolism in Various Plants: The compound is involved in pyridine nucleotide synthesis after conversion to nicotinic acid. It incorporates into trigonelline and nicotinic acid 1N-glucoside in different plant species, with the synthesis patterns varying between species and organs (Matsui et al., 2007).
Synthesis and Antibacterial Activity
- Synthesis and Antibacterial Properties: A new series of derivatives including the subject compound were synthesized and showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria (Bheemanapalli et al., 2008).
Teratogenic and Antiteratogenic Effects
- Effects in Chick Embryos: Research on nicotinamide analogs, including compounds related to the chemical , revealed both teratogenic and antiteratogenic effects in chick embryos. These effects were modulated by the presence of nicotinamide (Uyeki et al., 1982).
DNA Repair Stimulation
- Stimulation of DNA Repair: Nicotinamide, a closely related compound, has been shown to stimulate DNA repair in human lymphocytes damaged by various agents, suggesting a potential role in cellular repair mechanisms (Berger & Sikorski, 1980).
Mixed-Function Oxidase Activity
- Influence on Oxidative Metabolism: Nicotinamide, closely related to the compound, can impact the metabolism of substrates by hepatic microsomal mixed-function oxidase, indicating its role in metabolic processes (Schenkman et al., 1967).
Coenzyme Competition and Precursor Specificity
- Influence on Teratogenic Mechanisms: Studies have shown that coenzyme competition, especially with nicotinamide analogs, influences teratogenic mechanisms in embryonic development (Overman et al., 1972).
Antibacterial Activity of Derivatives
- Derivative Synthesis and Antibacterial Testing: Derivatives of the compound have been synthesized and tested for antibacterial properties, showing varying degrees of efficacy (Narayana et al., 2009).
Hydrogen-Bonded Interactions in Cocrystals
- Cocrystal Formation: The compound forms cocrystals with aromatic acids, showing specific hydrogen-bonded interactions. These findings contribute to understanding its structural and interaction properties (Lou & Hu, 2011).
Antineoplastic Activities of Substituted Nicotinamides
- Antineoplastic Potential: Certain substituted nicotinamides, related to the compound, have demonstrated antineoplastic activities in preliminary screenings, suggesting potential in cancer treatment (Ross, 1967).
Influence on Purine Metabolism
- Impact on Chick Embryo Metabolism: The compound has been implicated in affecting purine metabolism in chick embryos, indicating its influence on developmental biochemistry (Krakoff, 1964).
Safety and Hazards
properties
IUPAC Name |
4,6-dimethyl-2-[[4-(trifluoromethoxy)phenyl]carbamoylamino]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O3/c1-8-7-9(2)21-14(12(8)13(20)24)23-15(25)22-10-3-5-11(6-4-10)26-16(17,18)19/h3-7H,1-2H3,(H2,20,24)(H2,21,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRHUFQYSYAFAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide |
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